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molecular formula C18H10N2 B1211750 Indolo[3,2-b]carbazole CAS No. 241-55-4

Indolo[3,2-b]carbazole

Cat. No. B1211750
M. Wt: 254.3 g/mol
InChI Key: HLVSZSQYBQCBQG-UHFFFAOYSA-N
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Patent
US09123900B2

Procedure details

Under a nitrogen gas stream, about 250.69 g (i.e., about 205.8 mmol) of 3,3′-methylenediindole and about 30.55 g (i.e., about 206.1 mmol) of triethyl orthofomate are dissolved and mixed in methanol within a 3-neck flask. Thereafter, about 5.0 g (i.e., 51.5 mmol) of enriched sulfuric acid is slowly added little by little into the 3-neck flask and then the mixture within the 3-neck flask is refluxed during a single hour. The mixture within the 3-neck flask is frozen to be a normal temperature. Subsequently, about 33 g of indolo(3,2-b)carbazole corresponding to a compound of dark brown is obtained by filtering the frozen mixture.
Quantity
250.69 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](C1C2C(=CC=CC=2)NC=1)[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.S(=O)(=O)(O)O>CO>[CH:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[N:4]=[C:3]3[CH:1]=[C:2]4[C:3](=[N:4][C:5]5[C:10]4=[CH:9][CH:8]=[CH:7][CH:6]=5)[CH:1]=[C:2]3[C:10]=12

Inputs

Step One
Name
Quantity
250.69 g
Type
reactant
Smiles
C(C1=CNC2=CC=CC=C12)C1=CNC2=CC=CC=C12
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture within the 3-neck flask is refluxed during a single hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture within the 3-neck flask is frozen

Outcomes

Product
Name
Type
product
Smiles
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 126.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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